Cas no 696-41-3 (3-Iodobenzaldehyde)

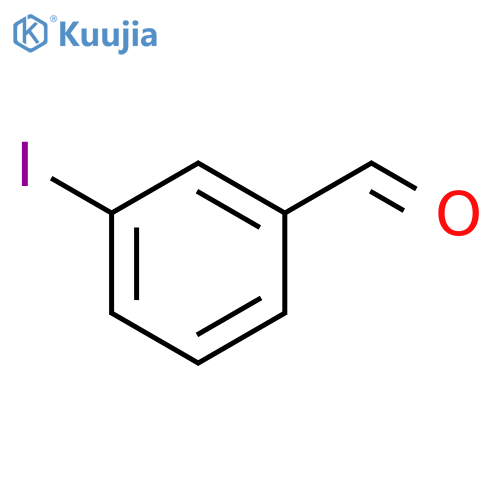

3-Iodobenzaldehyde structure

商品名:3-Iodobenzaldehyde

3-Iodobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Iodobenzaldehyde

- 1-Formyl-3-iodobenzene

- 3-iodanylbenzaldehyde

- 3-iodbenzaldehyd

- 3-Iodo-benzaldehyde

- 3-Jod-benzaldehyd

- Benzaldehyde,3-iodo

- meta-iodobenzaldehyde

- m-iodobenzaldehyde

- m-iodobenzoaldehyde

- Benzaldehyde,m-iodo- (6CI,7CI,8CI)

- NSC 74694

- Benzaldehyde, 3-iodo-

- NSC74694

- 3-iodo benzaldehyde

- PubChem3917

- EBD8687

- RZODAQZAFOBFLS-UHFFFAOYSA-N

- SBB064701

- BBL036181

- WT1395

- STK788481

- AM20041027

- PS-6040

- SY011761

- Z57887683

- m-Jodbenzaldehyd

- FT-0615893

- AKOS000478333

- SCHEMBL97069

- EN300-112542

- 696-41-3

- 3-Iodobenzaldehyde, 97%

- CS-W007699

- I0611

- A836581

- J-512697

- MFCD00039573

- DTXSID80291292

- NSC-74694

- DB-055311

- AG-205/15424835

- FI70244

- DTXCID30242436

- 626-706-4

-

- MDL: MFCD00039573

- インチ: 1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H

- InChIKey: RZODAQZAFOBFLS-UHFFFAOYSA-N

- ほほえんだ: IC1=C([H])C([H])=C([H])C(C([H])=O)=C1[H]

- BRN: 1854653

計算された属性

- せいみつぶんしりょう: 231.93851g/mol

- ひょうめんでんか: 0

- XLogP3: 2.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 231.93851g/mol

- 単一同位体質量: 231.93851g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 9

- 複雑さ: 103

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.8576 (estimate)

- ゆうかいてん: 56.0 to 61.0 deg-C

- ふってん: 125°C/13mmHg(lit.)

- フラッシュポイント: 124-125℃/13mm

- 屈折率: 1.668

- すいようせい: Slightly soluble in water.

- PSA: 17.07000

- LogP: 2.10370

- かんど: Air & Light Sensitive

- ようかいせい: まだ確定していません。

3-Iodobenzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT, AIR SENSITIVE, KEEP COLD

- ちょぞうじょうけん:2-8°C

3-Iodobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Iodobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029110-5g |

3-Iodobenzaldehyde |

696-41-3 | 97% | 5g |

¥270 | 2024-05-22 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17167-5g |

3-Iodobenzaldehyde |

696-41-3 | 97% | 5g |

¥240 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17167-25g |

3-Iodobenzaldehyde |

696-41-3 | 97% | 25g |

¥851 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17167-1g |

3-Iodobenzaldehyde |

696-41-3 | 97% | 1g |

¥73 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1210009-10G |

3-iodobenzaldehyde |

696-41-3 | 97% | 10g |

$45 | 2023-09-03 | |

| Enamine | EN300-112542-0.1g |

3-iodobenzaldehyde |

696-41-3 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-112542-1.0g |

3-iodobenzaldehyde |

696-41-3 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Apollo Scientific | OR8221-25g |

3-Iodobenzaldehyde |

696-41-3 | 98% | 25g |

£70.00 | 2025-02-20 | |

| Alichem | A014000105-500mg |

3-Iodobenzaldehyde |

696-41-3 | 97% | 500mg |

$847.60 | 2023-09-01 | |

| Chemenu | CM238240-25g |

3-Iodobenzaldehyde |

696-41-3 | 95+% | 25g |

$140 | 2021-06-16 |

3-Iodobenzaldehyde 関連文献

-

Amit B. Pawar,Dhanaji M. Lade Org. Biomol. Chem. 2016 14 3275

-

Jing-Wen Zeng,Yi-Chen Liu,Ping-An Hsieh,Yu-Ting Huang,Chih-Lun Yi,Satpal Singh Badsara,Chin-Fa Lee Green Chem. 2014 16 2644

-

Mikkel Andreas Christensen,Karsten Jennum,Peter B?ch Abrahamsen,Eduardo Antonio Della Pia,Kasper Lincke,S?ren Lindb?k Broman,David Bo Nygaard,Andrew D. Bond,Mogens Br?ndsted Nielsen RSC Adv. 2012 2 8243

-

Chih-Lun Yi,Yu-Ting Huang,Chin-Fa Lee Green Chem. 2013 15 2476

-

Subham Saha,Thilo Hetzke,Thomas F. Prisner,Snorri Th. Sigurdsson Chem. Commun. 2018 54 11749

696-41-3 (3-Iodobenzaldehyde) 関連製品

- 371-11-9(4-Iodotoluene difluoride)

- 66-77-3(naphthalene-1-carbaldehyde)

- 104-87-0(4-Methylbenzaldehyde)

- 17352-25-9(3,5-Diiodobenzaldehyde)

- 15164-44-0(4-Iodobenzaldehyde)

- 88-67-5(o-Iodobenzoic acid)

- 529-20-4(2-Methylbenzaldehyde)

- 487-68-3(2,4,6-Trimethylbenzaldehyde)

- 66-99-9(Naphthalene-2-carbaldehyde)

- 100-52-7(Benzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:696-41-3)3-Iodobenzaldehyde

清らかである:99%

はかる:100g

価格 ($):193.0

atkchemica

(CAS:696-41-3)3-Iodobenzaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ